N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a pyridine ring substituted with a furan moiety and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid derivative of furan with a halogenated pyridine derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophilic substitution with amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has explored its use in drug discovery, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Its unique chemical structure makes it valuable in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Furan-2-ylmethanethiol: A related compound with a similar furan moiety but lacking the pyridine and sulfonamide groups.
Thiophene-2-sulfonamide derivatives: Compounds with similar sulfonamide groups but different heterocyclic cores.
Uniqueness: N-((5-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide stands out due to its unique combination of furan, pyridine, and thiophene sulfonamide groups, which contribute to its distinct chemical and biological properties.
This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific disciplines. Its potential in advancing research and development in chemistry, biology, medicine, and industry is significant, warranting further exploration and investigation.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c17-21(18,14-4-2-6-20-14)16-9-11-7-12(10-15-8-11)13-3-1-5-19-13/h1-8,10,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPVZDPACJLOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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